4H-1,3,5-Dithiazine, 2,4,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
4H-1,3,5-Dithiazine, 2,4,6-trimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of acetaldehyde with hydrogen sulfide in the presence of ammonia . This process typically involves the formation of a Schiff base intermediate, which then reacts with hydrogen sulfide to form the final product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
4H-1,3,5-Dithiazine, 2,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the dithiazine ring to a more saturated form, such as dihydro-dithiazine.
Substitution: The methyl groups at the 2, 4, and 6 positions can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4H-1,3,5-Dithiazine, 2,4,6-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its aroma-active properties make it useful in studies related to flavor and fragrance chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the food industry as a flavoring agent due to its meaty odor.
Mechanism of Action
The mechanism of action of 4H-1,3,5-Dithiazine, 2,4,6-trimethyl- involves its interaction with various molecular targets and pathways. Its aroma-active properties are attributed to its ability to interact with olfactory receptors, which are responsible for detecting odors . Additionally, its chemical reactivity allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
4H-1,3,5-Dithiazine, 2,4,6-trimethyl- can be compared with other similar compounds, such as:
2,4,6-Trimethyl-1,3,5-dithiazinane: This compound has a similar structure but differs in the saturation of the dithiazine ring.
1,3,5-Dithiazine, perhydro, 2,4,6-trimethyl: Another similar compound with slight variations in the ring structure and saturation.
The uniqueness of 4H-1,3,5-Dithiazine, 2,4,6-trimethyl- lies in its specific arrangement of methyl groups and its distinct aroma-active properties, which make it valuable in various applications.
Properties
IUPAC Name |
2,4,6-trimethyl-4H-1,3,5-dithiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS2/c1-4-7-5(2)9-6(3)8-4/h4,6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYXFXOCHNOCMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N=C(SC(S1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.